molecular formula C16H14N4O4 B12777371 Theophylline, 8-(3,4-(methylenedioxy)styryl)- CAS No. 155271-18-4

Theophylline, 8-(3,4-(methylenedioxy)styryl)-

Cat. No.: B12777371
CAS No.: 155271-18-4
M. Wt: 326.31 g/mol
InChI Key: AVFMEQZKKIUQAF-GQCTYLIASA-N
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Description

(E)-8-(3,4-Methylenedioxystyryl)theophylline is a synthetic compound that combines the structural features of theophylline and a methylenedioxystyryl group Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3,4-Methylenedioxystyryl)theophylline typically involves the following steps:

    Starting Materials: Theophylline and 3,4-methylenedioxybenzaldehyde.

    Condensation Reaction: Theophylline is reacted with 3,4-methylenedioxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the styryl group through an aldol condensation mechanism.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of (E)-8-(3,4-Methylenedioxystyryl)theophylline may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3,4-Methylenedioxystyryl)theophylline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methylenedioxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(E)-8-(3,4-Methylenedioxystyryl)theophylline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in respiratory diseases and neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-8-(3,4-Methylenedioxystyryl)theophylline involves its interaction with molecular targets such as adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can modulate various physiological processes, including bronchodilation, anti-inflammatory effects, and neuroprotection. The methylenedioxystyryl group may enhance the compound’s ability to cross biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A bronchodilator used in respiratory diseases.

    3,4-Methylenedioxybenzaldehyde: A precursor in the synthesis of various organic compounds.

    Caffeine: A stimulant with structural similarities to theophylline.

Uniqueness

(E)-8-(3,4-Methylenedioxystyryl)theophylline is unique due to the combination of theophylline’s bronchodilatory effects and the methylenedioxystyryl group’s potential to enhance biological activity. This dual functionality may offer advantages in therapeutic applications and scientific research.

Properties

CAS No.

155271-18-4

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C16H14N4O4/c1-19-14-13(15(21)20(2)16(19)22)17-12(18-14)6-4-9-3-5-10-11(7-9)24-8-23-10/h3-7H,8H2,1-2H3,(H,17,18)/b6-4+

InChI Key

AVFMEQZKKIUQAF-GQCTYLIASA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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